5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione

Descripción general

Descripción

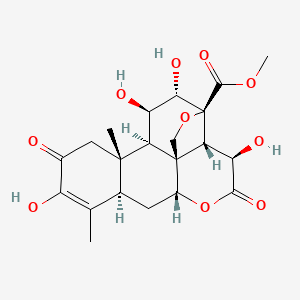

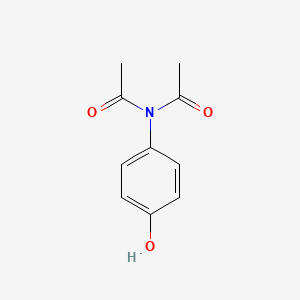

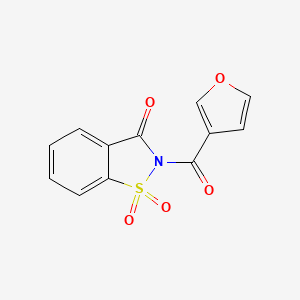

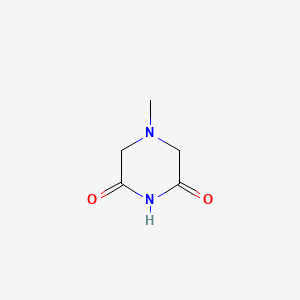

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C12H15N3O2 . It has been prepared by catalytic hydrogenation of the corresponding benzylidene compound .

Synthesis Analysis

The synthesis of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione involves a mixture of 69.3 g (0.30 mole) of 5-(4-dimethylaminobenzylidene)imidazolidine-2,4-dione (IV), 600 ml of 1 N KOH, and 15 g of .Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C12H15N3O2 . More detailed structural information may be obtained from a 2D Mol file .Physical And Chemical Properties Analysis

The molecular weight of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione is 233.27 . More detailed physical and chemical properties may be obtained from a dedicated chemical database or resource .Aplicaciones Científicas De Investigación

Antidepressant Activity

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione has been explored for its antidepressant properties. In a study conducted in 1980, it was synthesized and tested for antidepressant activity in mice. The results indicated potential antidepressant activity, with a mechanism different from that of tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).

DNA Binding Studies

In 2013, a study on the DNA binding affinity of imidazolidine derivatives, including 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, was performed using cyclic voltammetry and UV-Vis spectroscopy. This study was motivated by the anti-tumor activity and biological applications of imidazolidines, suggesting potential use in anti-cancer drugs (Shah et al., 2013).

Electrochemical Oxidation Studies

Another aspect of scientific research involving this compound is its electrochemical behavior. A study in 2012 examined the electrochemical oxidation of hydantoin derivatives, including 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, providing insights into the structure-activity relationships and potential biochemical actions of this class of compounds (Nosheen et al., 2012).

Thermal Properties in Polymers

The compound has also been studied in the context of novel polymers. Research conducted in 2012 explored the thermal properties of polymers based on poly(hydantoin-methyl-p-styrene) using derivatives of hydantoin, including 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione. This study contributes to understanding the thermal stability and potential applications of such polymers in various fields (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).

Mecanismo De Acción

Antidepressant testing in mice indicated that its ED50 values for antagonism of tetrabenazine-induced ptosis and potentiation of levodopa-induced behavioral changes were 42 and 17 mg/kg po, respectively . In vitro neurochemical studies demonstrated that this compound did not inhibit the uptake of selected biogenic amines into crude synaptosomes of mouse whole brain, and it did not have significant monoamine oxidase inhibitory activity in vivo and in vitro .

Direcciones Futuras

Propiedades

IUPAC Name |

5-[[4-(dimethylamino)phenyl]methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-6,10H,7H2,1-2H3,(H2,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMOQPPEWPBOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974348 | |

| Record name | 4-{[4-(Dimethylamino)phenyl]methyl}-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione | |

CAS RN |

58841-92-2 | |

| Record name | 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058841922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-(Dimethylamino)phenyl]methyl}-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-benzamidopropylamino)butyl]benzamide](/img/structure/B1213394.png)